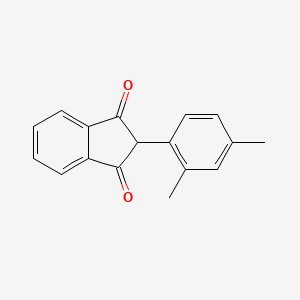

2-(2,4-Dimethylphenyl)indan-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

7561-62-8 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(2,4-dimethylphenyl)indene-1,3-dione |

InChI |

InChI=1S/C17H14O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3 |

InChI Key |

JMYHHWKXFCFDSK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)C |

Other CAS No. |

7561-62-8 |

Synonyms |

2-(2,4-dimethylphenyl)indan-1,3-dione DMID |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 2 2,4 Dimethylphenyl Indan 1,3 Dione

Established Synthetic Methodologies for Indan-1,3-dione Core Synthesis

The synthesis of the indan-1,3-dione scaffold, the central component of the title compound, has been approached through various methodologies, ranging from classical cyclization reactions to modern catalytic and green chemistry techniques.

Cyclization Reactions and Classical Approaches

The most traditional and widely recognized method for constructing the indan-1,3-dione core is through a Claisen condensation reaction. This approach typically involves the condensation of a dialkyl phthalate, such as dimethyl phthalate, with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. The reaction proceeds to form an intermediate, the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is subsequently hydrolyzed and decarboxylated under acidic conditions to yield the final indan-1,3-dione product. wikipedia.org

Another classical route begins with phthalic anhydride (B1165640), which can be converted to indan-1,3-dione through different reagents, including diethyl malonate in the presence of montmorillonite (B579905) KSF clay or ethyl acetoacetate (B1235776) with acetic anhydride and triethylamine. For substituted indan-1,3-diones, the choice of synthetic route often depends on the nature of the substituents on the precursor phthalic anhydrides. For instance, precursors with electron-withdrawing groups can be effectively condensed with malonic acid in pyridine.

Catalyst-Mediated and Microwave-Assisted Syntheses

Modern synthetic chemistry has introduced more efficient and direct methods for the preparation of 2-substituted indan-1,3-diones. A significant advancement is the palladium-catalyzed direct α-arylation of the indan-1,3-dione core. organic-chemistry.orgorganic-chemistry.org This method allows for the direct coupling of indan-1,3-dione with aryl halides or triflates. For the synthesis of 2-(2,4-dimethylphenyl)indan-1,3-dione, this would involve the reaction of indan-1,3-dione with a suitable 2,4-dimethylphenyl halide (e.g., 1-iodo-2,4-dimethylbenzene) or triflate. Research has shown that a catalyst system comprising bis(acetonitrile)dichloropalladium(II) (Pd(CH₃CN)₂Cl₂) and a bulky electron-rich phosphine (B1218219) ligand like tBu-XPhos is highly effective. organic-chemistry.org The reaction is typically conducted in a solvent such as 1,4-dioxane (B91453) at elevated temperatures with a base like potassium tert-butoxide. organic-chemistry.org This methodology is noted for its tolerance of a wide range of functional groups and even sterically hindered aryl systems, making it a feasible route to the title compound. organic-chemistry.orgorganic-chemistry.org

Microwave irradiation has also emerged as a powerful tool for accelerating the synthesis of the indan-1,3-dione core. researchgate.net For example, the reaction of phthalic anhydride with diethyl malonate can be efficiently promoted by montmorillonite KSF clay under microwave conditions. acs.org Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 2-Aryl-Indan-1,3-diones

| Methodology | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Claisen Condensation | Dialkyl phthalate, Ethyl acetate, Sodium ethoxide | Two steps: base-mediated condensation followed by acidic hydrolysis/decarboxylation | Well-established, uses readily available starting materials | wikipedia.org |

| Palladium-Catalyzed α-Arylation | Indan-1,3-dione, Aryl halide/triflate, Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂), Phosphine ligand (e.g., tBu-XPhos) | One-pot reaction, elevated temperature (e.g., 110°C), base (e.g., KOtBu) | Direct, high yield, broad substrate scope, tolerates steric hindrance | organic-chemistry.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Phthalic anhydride, Diethyl malonate, Clay catalyst (e.g., Montmorillonite KSF) | Microwave irradiation | Rapid, high efficiency, reduced by-products | acs.org |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for indan-1,3-dione and its derivatives has increasingly incorporated the principles of green chemistry. The goal is to create more environmentally benign processes by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Catalyst-mediated reactions, such as the direct α-arylation, align with green chemistry by offering high atom economy, as they construct the target molecule with fewer steps and by-products compared to classical multi-step syntheses. organic-chemistry.orgresearchgate.net Furthermore, advancements in reaction media have led to the use of greener alternatives. For instance, the Knoevenagel condensation to produce 2-arylidenindane-1,3-diones has been successfully carried out using task-specific ionic liquids like 2-hydroxyethylammonium formate (B1220265), which can act as both the solvent and catalyst, often at room temperature and in the absence of other solvents. acs.orgnih.govresearchgate.net These methods are advantageous due to the low toxicity, non-flammability, and recyclability of many ionic liquids. researchgate.net Mechanochemistry, or solvent-free grinding, represents another green alternative that has been applied to the synthesis of related indeno-fused structures, reducing the reliance on volatile organic solvents.

Derivatization Strategies and Analogue Synthesis of Indan-1,3-dione Derivatives

The indan-1,3-dione scaffold is a versatile platform for the synthesis of a wide array of analogues through various derivatization strategies. These modifications can be targeted at the reactive methylene (B1212753) group of the indandione moiety or at the peripheral phenyl rings.

Modifications at the Indandione Moiety (e.g., Knoevenagel Condensation)

The most prominent site for derivatization on the indan-1,3-dione core is the active methylene group at the C-2 position. wikipedia.orgresearchgate.net This position is flanked by two carbonyl groups, rendering its protons acidic and the carbon nucleophilic. wikipedia.org The Knoevenagel condensation is a cornerstone reaction for modifying this position, involving the reaction of indan-1,3-dione with various aldehydes and ketones. nih.govencyclopedia.pub This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate, in a polar solvent like ethanol. nih.govencyclopedia.pub

This condensation leads to the formation of 2-arylmethylene- or 2-alkylmethylene-indan-1,3-diones, which are themselves important intermediates and possess a range of biological and material properties. researchgate.netnih.gov While the C-2 position of this compound is already substituted, the Knoevenagel condensation is a primary method for producing a vast library of analogues starting from the unsubstituted indan-1,3-dione core. researchgate.net

Other modifications at the C-2 position include halogenation and cyanation. For example, α,α-dihalogenation can be achieved using various reagents to introduce bromine or chlorine atoms. acs.org Cyanation has also been reported, where acetonitrile (B52724) replaces ethyl acetate in a reaction analogous to the classical core synthesis, to introduce a cyano group at the methylene position. nih.govencyclopedia.pub

Table 2: Key Derivatization Reactions of the Indan-1,3-dione Core

| Reaction Type | Target Site | Typical Reagents | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | C-2 Methylene Group | Aromatic/Aliphatic Aldehydes, Base (e.g., Piperidine) | 2-Arylidene/Alkylidene-indan-1,3-diones | nih.govencyclopedia.pub |

| Self-Condensation | C-2 Methylene Group | Acidic or Basic Conditions | Bindone | nih.govencyclopedia.pub |

| Cyanation | C-2 Methylene Group | Acetonitrile, Sodium Methanoate | 2-Cyano-indan-1,3-dione | nih.govencyclopedia.pub |

| Halogenation | C-2 Methylene Group | N-halosuccinimides (NBS, NCS) | 2,2-Dihalo-indan-1,3-diones | acs.org |

Substitutions on the Phenyl Ring and Other Peripheral Functionalizations

Functionalization of the fused aromatic ring of the indan-1,3-dione structure is typically achieved by starting with an already substituted precursor rather than through electrophilic substitution on the pre-formed dione (B5365651). Halogenated or otherwise substituted phthalic anhydrides or dialkyl phthalates can be used in the classical cyclization reactions to generate indan-1,3-diones with specific substitution patterns on the benzene (B151609) ring. This approach avoids potential complications and side reactions that could occur if attempting to functionalize the fused ring after the dione is formed.

For the title compound, this compound, the peripheral dimethylphenyl ring offers sites for further chemical modification. Standard aromatic substitution reactions could potentially be employed, although such transformations on this specific class of compounds are not extensively reported in the reviewed literature. The reactivity would be governed by the directing effects of the two methyl groups (ortho, para-directing) and the indan-1,3-dionyl substituent.

Exploration of Spiro and Fused Heterocyclic Systems

The construction of three-dimensional spiro and fused cyclic frameworks is a significant endeavor in synthetic organic chemistry, and 2-arylidene-1,3-indanediones, which can be derived from 2-aryl-1,3-indandiones like this compound, are valuable substrates for this purpose. rsc.org These compounds can act as Michael acceptors, dienophiles, or dienes in Diels-Alder reactions, and as acceptors in 1,3-dipolar cycloadditions. rsc.org

The synthesis of spiro and fused heterocycles from 1,3-indandione (B147059) derivatives can be achieved through various synthetic strategies. rsc.orgrsc.org One common approach involves the reaction of a 2-substituted-1,3-indandione with bidentate nucleophiles. For instance, treating 2-bromo-1,3-indandione with different nucleophilic reagents under phase transfer catalysis (PTC) conditions can yield fused indenopyrazines, indenoxazines, or other heterocyclic systems. ekb.egresearchgate.net Similarly, 2,2-dibromo-1,3-indandione serves as a key building block for spiro heterocyclic systems attached to the indandione moiety. ekb.eg

A notable method for constructing spiro-fused heterocycles is the "tert-amino effect," which has been successfully applied to the synthesis of spiro[benzo[c]quinolizine-5,4′-pyrazol]-5′-ones from the reaction of 2-piperidinobenzaldehydes with 2-aryl-5-methyl-2,4-dihydropyrazol-3-one. researchgate.net This demonstrates a one-pot reaction that proceeds in good yields. researchgate.net

Furthermore, diastereoselective oxa-hetero-Diels-Alder reactions between indane-1,3-dione and 3-vinyl-2H-chromene derivatives have been employed to synthesize novel spiro indanone fused pyrano[3,2-c]chromene derivatives with high yields and excellent diastereoselectivity. rsc.org Another powerful method is the phosphine-catalyzed [3+2] cycloaddition reaction between 2-arylidene-1,3-indanediones and allenoates, which regioselectively produces functionalized spirocyclopentenes. nih.gov

The following table summarizes various synthetic approaches to spiro and fused heterocyclic systems based on the indan-1,3-dione scaffold.

| Reaction Type | Reactants | Catalyst/Conditions | Resulting Heterocyclic System |

| Cyclocondensation | 2-Bromo-1,3-indandione, Ethylenediamine | Phase Transfer Catalysis (PTC) | Fused Indenopyrazine |

| Cyclocondensation | 2-Bromo-1,3-indandione, o-Aminophenol | Piperidine, Reflux | Fused Indeno[1,2-b] ekb.egresearchgate.netoxazine |

| Spirocyclization | 2,2-Dibromo-1,3-indandione, Bidentate Reagents | Phase Transfer Catalysis (PTC) | Spiro(1,3-indandione) derivatives |

| "tert-amino effect" | 2-Piperidinobenzaldehydes, 2-Aryl-5-methyl-2,4-dihydropyrazol-3-one | Not specified | Spiro[benzo[c]quinolizine-5,4′-pyrazol]-5′-ones |

| Hetero-Diels-Alder | Indane-1,3-dione, 3-Vinyl-2H-chromene derivatives | Toluene, 120 °C, 4 Å MS | Spiro indanone fused pyrano[3,2-c]chromene |

| [3+2] Cycloaddition | 2-Arylidene-1,3-indanedione, Ethyl 2,3-butadienoate | Triphenylphosphine | Spirocyclopentene |

Reaction Mechanisms of this compound and its Derivatives

The reactions of this compound and its derivatives are governed by the interplay of the functional groups within the molecule. The mechanisms can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

The 1,3-indandione framework possesses an active methylene group at the C2 position, making it susceptible to reactions with both electrophiles and nucleophiles. nih.govencyclopedia.pub

Nucleophilic Reactions: The protons on the C2 methylene group of this compound are acidic due to the adjacent electron-withdrawing carbonyl groups. This allows for deprotonation to form a stabilized enolate anion. This enolate is a potent nucleophile and can participate in various reactions.

A classic example is the Knoevenagel condensation, where indane-1,3-dione reacts with aldehydes or ketones in the presence of a weak base like piperidine to form 2-ylidene derivatives. nih.govencyclopedia.pub The 2-(2,4-dimethylphenyl) group would sterically and electronically influence this reaction. The enolate can also undergo nucleophilic substitution reactions. For instance, the reaction of 2-bromo-1,3-indandione with nucleophiles under phase transfer catalysis involves the nucleophilic attack of the deprotonated nucleophile on the electrophilic carbon bearing the bromine atom. ekb.eg The mechanism proceeds through the formation of an anion pair with the catalyst, which then reacts in the organic phase. ekb.eg

Electrophilic Reactions: The enol form of this compound can react with electrophiles. For example, the fluorination of indane-1,3-dione with electrophilic fluorinating agents like Selectfluor® is proposed to occur via an attack of the enol double bond on the electrophile, followed by deprotonation. nih.govencyclopedia.pub This reaction can be repeated to introduce a second fluorine atom. nih.govencyclopedia.pub Similarly, bromination can occur at the C2 position.

The general mechanism for nucleophilic aromatic substitution (SAr) involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer-type intermediate, followed by the elimination of the leaving group. researchgate.net While the phenyl ring of this compound is not activated towards typical SAr reactions, derivatives with appropriate leaving groups on the phenyl ring could potentially undergo such transformations.

Beyond ionic reactions, this compound and its derivatives can also engage in radical and photochemical reactions.

Radical Pathways: While specific radical reactions of this compound are not extensively documented, analogous systems suggest potential reactivity. For example, 4-hydroxycoumarins, which also contain a 1,3-dicarbonyl-like system, can be deprotonated and photoexcited to act as single-electron transfer (SET) reductants. nih.gov This excited state can generate radicals from stable substrates, leading to the synthesis of 3,3-disubstituted 2,4-chromandiones through a radical dearomatization process. nih.gov It is conceivable that the enolate of this compound could undergo similar SET processes under photochemical conditions to initiate radical chain reactions.

Photochemical Transformations: A well-studied photochemical precursor related to the indandione family is 2-diazo-1,3-indanedione. jazanu.edu.sa This compound, upon photolysis or thermolysis, can extrude nitrogen gas to form a highly reactive carbene intermediate. This carbene can then undergo a variety of transformations, including cyclopropanation of alkenes. For instance, the decomposition of 2-diazo-1,3-indanedione in cyclohexene (B86901) yields spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione. jazanu.edu.sa Derivatization of this compound to its corresponding diazo compound would open up access to similar photochemical transformations, allowing for the synthesis of novel spirocyclic structures.

Advanced Spectroscopic and Structural Characterization of 2 2,4 Dimethylphenyl Indan 1,3 Dione

Elucidation of Molecular and Supramolecular Structures

The three-dimensional arrangement of atoms and molecules in both solid and solution states dictates the physical and chemical properties of a compound. For 2-(2,4-Dimethylphenyl)indan-1,3-dione, a combination of crystallographic and spectroscopic techniques provides a comprehensive picture of its structure and dynamics.

X-ray Crystallography Insights into Solid-State Conformation

While specific crystallographic data for this compound is not prominently available in the reviewed literature, extensive studies on related indan-1,3-dione derivatives allow for a detailed prediction of its solid-state conformation.

For the related molecule 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the two ring systems (the isoindole ring and the dimethylphenyl ring) are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net It is highly probable that a similar non-planar arrangement exists in this compound, where the substituted phenyl ring is twisted with respect to the plane of the indan-1,3-dione core to minimize steric hindrance from the ortho-methyl group. The molecules are likely to form chains or other supramolecular assemblies in the crystal lattice through hydrogen bonding. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Feature | Basis of Prediction |

|---|---|---|

| Indan-1,3-dione Core | Largely planar, with the five-membered ring in a slight envelope conformation. | X-ray data from 2-(p-anilinophenyl)-2-phenylindan-1,3-dione. researchgate.net |

| Ring Orientation | The 2,4-dimethylphenyl ring is twisted relative to the indan-1,3-dione core. | Steric hindrance and data from 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione. researchgate.net |

| Intermolecular Forces | C-H···O hydrogen bonds are likely to stabilize the crystal packing. | Common feature in related dione (B5365651) structures. researchgate.netresearchgate.net |

Advanced NMR Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Although specific experimental spectra for this compound are not reported in the available literature, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on data from the parent 1,3-indanedione and related substituted derivatives. rsc.orgnih.govchemicalbook.com

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the indandione core and the dimethylphenyl substituent, as well as signals for the methyl groups and the single proton at the C2 position. The four aromatic protons on the indandione ring system would likely appear as a complex multiplet in the range of δ 7.8-8.1 ppm. The three aromatic protons of the 2,4-dimethylphenyl ring would appear in the aromatic region (approximately δ 7.0-7.3 ppm). The proton at the C2 position (the methine proton) is expected to resonate as a singlet or a multiplet depending on its environment. The two methyl groups (at positions 2' and 4' of the phenyl ring) would give rise to two distinct singlets, likely around δ 2.1-2.4 ppm.

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by downfield signals for the two carbonyl carbons (C1 and C3) of the indandione ring, expected in the δ 197-201 ppm region. rsc.org The aromatic carbons would resonate between δ 123-142 ppm. The quaternary carbons of the indandione ring (C8 and C9) are expected to be further downfield than the other aromatic carbons due to the proximity of the carbonyl groups. The signal for the C2 carbon would be significantly upfield from the carbonyl signals. The two methyl carbons of the dimethylphenyl group are anticipated to appear at approximately δ 21 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indandione Aromatic (4H) | 7.8 - 8.1 (m) | 123 - 137 |

| Dimethylphenyl Aromatic (3H) | 7.0 - 7.3 (m) | 128 - 142 |

| C2-H (1H) | ~4.3 (s) | ~50 |

| Indandione Carbonyl (C1, C3) | - | 197 - 201 |

| Methyl (2 x CH₃) | ~2.1 - 2.4 (s) | ~21 |

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. For this compound, the spectra would be dominated by vibrations of the carbonyl groups and the aromatic rings.

The most prominent features in the FT-IR spectrum are expected to be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In β-dicarbonyl compounds like indan-1,3-dione, these typically appear as two distinct bands representing the symmetric and asymmetric stretching modes, usually in the 1680-1740 cm⁻¹ region. Stretching vibrations for the aromatic C=C bonds are expected in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes.

Table 3: Predicted Principal Vibrational Bands (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2960 - 2850 | FT-IR, Raman |

| C=O Asymmetric Stretch | ~1740 | FT-IR (Strong) |

| C=O Symmetric Stretch | ~1710 | FT-IR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

Note: Wavenumbers are estimates based on typical values for the functional groups present. researchgate.netresearchgate.net

Electronic Structure and Spectroscopic Properties

The electronic properties of this compound are governed by the conjugated π-system of the indandione core and the attached dimethylphenyl ring. These properties can be probed using UV-Vis absorption and luminescence spectroscopy.

UV-Vis Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to various electronic transitions within the molecule. The indan-1,3-dione moiety acts as a strong electron acceptor and chromophore. nih.govresearchgate.net

The spectrum will likely be characterized by intense bands in the UV region (200-350 nm) due to π → π* transitions within the aromatic rings and the enone system. A weaker, longer-wavelength absorption band, potentially extending into the visible region, may be observed due to n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. researchgate.net Studies on other donor-acceptor indan-1,3-dione derivatives show strong absorption bands in the 400-500 nm range, indicating that the combination of the donor (dimethylphenyl) and acceptor (indandione) groups can lead to significant intramolecular charge transfer (ICT) bands. researchgate.netsemanticscholar.org The precise position of the absorption maxima (λ_max) would be influenced by solvent polarity. researchgate.net

Table 4: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound

| Electronic Transition | Expected λ_max Region (nm) | Characteristics |

|---|---|---|

| π → π (Aromatic)* | 200 - 350 | High intensity (High ε) |

| n → π (Carbonyl)* | > 350 | Low intensity (Low ε) |

| Intramolecular Charge Transfer (ICT) | 400 - 500 | Solvent-dependent, moderate to high intensity |

Note: Values are based on general principles and data from related indandione derivatives. researchgate.netresearchgate.netsemanticscholar.org

Fluorescence and Phosphorescence Characterization (where applicable for indandione derivatives)

Many indandione derivatives are known to be fluorescent, a property that is highly dependent on the molecular structure and environment. nih.govsemanticscholar.org While direct luminescence data for this compound is unavailable, the behavior of closely related compounds provides strong evidence that it is likely to be a fluorescent molecule.

For instance, 2-phenylindan-1,3-dione (phenindione) is known to be fluorescent. Other derivatives synthesized for applications such as biological imaging also exhibit strong fluorescence. nih.gov The fluorescence in these systems typically arises from the decay of the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength is expected to be red-shifted compared to the absorption wavelength (a phenomenon known as Stokes shift).

Phosphorescence, an emission from an excited triplet state (T₁), has also been characterized for some related compounds. For example, the anticoagulant diphenadione, another indandione derivative, is highly phosphorescent. This suggests that intersystem crossing from the singlet to the triplet manifold is a possible de-excitation pathway for this class of molecules.

Table 5: Illustrative Luminescence Properties of Related Indandione Derivatives

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Type |

|---|---|---|---|

| Phenindione | 295 | 460 | Fluorescence |

| Diphenadione | 300 | 500 | Phosphorescence |

| INB3 Derivative | ~480 | ~650 | Fluorescence |

Note: Data is for related compounds to illustrate the potential properties of this compound. INB3 is 2-[4-di(p-tolylamino)benzylidene]-1H-indene-1,3(2H)-dione. semanticscholar.org

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "this compound," providing definitive information on its molecular weight and offering insights into its structural integrity through characteristic fragmentation patterns. The technique bombards the molecule with electrons, leading to the formation of a molecular ion and various fragment ions, the analysis of which allows for the reconstruction of the molecule's structure.

The molecular formula of this compound is C₁₇H₁₄O₂. uni-freiburg.de This corresponds to a calculated molecular weight of approximately 250.29 g/mol . uni-freiburg.de In a mass spectrum, the peak corresponding to the intact molecule that has lost one electron is known as the molecular ion peak (M⁺˙). For this compound, this peak is expected at a mass-to-charge ratio (m/z) of 250.

The fragmentation of this compound under mass spectrometry is guided by the stability of the resulting carbocations and neutral losses. The structure of the compound, featuring an indan-1,3-dione core linked to a 2,4-dimethylphenyl group, suggests several predictable fragmentation pathways.

One of the primary fragmentation events in similar 2-substituted indan-1,3-diones involves the cleavage of the bond connecting the substituent to the indandione ring system. core.ac.uk For this compound, this would involve the loss of the 2,4-dimethylphenyl group.

Further fragmentation can occur within the indan-1,3-dione structure itself. The loss of carbon monoxide (CO) is a common fragmentation pathway for carbonyl-containing compounds. core.ac.uk The indan-1,3-dione moiety contains two carbonyl groups, making the sequential loss of CO molecules a likely scenario.

Additionally, rearrangements, such as the McLafferty rearrangement, are known to occur in carbonyl compounds with appropriate alkyl chains, although this is less directly applicable to the rigid structure of this specific molecule. nih.gov However, complex rearrangements within the ionized indandione structure have been observed in related molecules. core.ac.uk

A summary of the expected key ions in the mass spectrum of this compound is presented in the table below.

| m/z Value | Proposed Fragment Ion | Proposed Structure of Ion | Neutral Loss |

| 250 | [C₁₇H₁₄O₂]⁺˙ | Molecular Ion | - |

| 235 | [C₁₆H₁₁O₂]⁺ | Loss of a methyl group | CH₃ |

| 222 | [C₁₆H₁₄O]⁺˙ | Loss of carbon monoxide | CO |

| 145 | [C₉H₅O₂]⁺ | Indan-1,3-dione fragment | C₈H₉ |

| 119 | [C₉H₁₁]⁺ | 2,4-Dimethylphenyl fragment | C₈H₃O₂ |

| 105 | [C₈H₉]⁺ | Dimethylphenyl cation | C₉H₅O₂ |

Theoretical and Computational Investigations of 2 2,4 Dimethylphenyl Indan 1,3 Dione

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Aggregation BehaviorSimulations of multiple molecules would provide insight into how they interact with each other in a condensed phase. This is vital for understanding crystal packing, aggregation in solution, and bulk material properties.nih.govThese interactions are governed by forces such as van der Waals forces, π–π stacking, and potential hydrogen bonds.

Without dedicated studies on 2-(2,4-Dimethylphenyl)indan-1,3-dione, any discussion on these topics would be purely speculative and not based on the required detailed, scientific findings. Further experimental and computational research is needed to characterize this specific compound.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling is a critical tool in computational chemistry for correlating a molecule's structural or physicochemical features with its macroscopic properties. This is particularly relevant for understanding non-biological characteristics.

Quantitative Structure-Property Relationship (QSPR) studies aim to develop mathematical models that link the molecular structure of a compound with its physicochemical properties. While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to this class of compounds.

For the broader class of 2-aryl-1,3-indandione derivatives, QSPR studies often focus on properties like lipophilicity, which influences solubility and permeability. nih.gov Lipophilicity is a key parameter in material science and analytical chemistry. It is typically quantified as the logarithm of the partition coefficient (log P) between an organic and an aqueous phase.

Computational methods can predict log P values based on the molecular structure. For a series of related compounds, a QSPR model might take the form of a linear equation:

log P = c1 * D1 + c2 * D2 + ... + cn * Dn + k

Where D represents various molecular descriptors (e.g., molecular weight, surface area, number of specific atom types), c are their coefficients determined through regression analysis, and k is a constant.

For this compound, relevant molecular descriptors for a hypothetical QSPR model could include:

| Descriptor Category | Specific Descriptor Example | Relevance to Properties |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Geometric | Molecular Surface Area | Influences intermolecular interactions. |

| Electronic | Dipole Moment | Affects polarity and solubility in polar solvents. |

| Constitutional | Molecular Weight | A fundamental property influencing many others. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to chemical reactivity and spectral properties. |

By establishing such relationships for a series of 2-aryl-1,3-indandiones, the properties of this compound could be predicted with a degree of confidence.

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules like this compound without the need for laboratory experiments. Density Functional Theory (DFT) is a prominent method used for this purpose. rsc.org

Frontier Molecular Orbital (FMO) Theory:

A key aspect of predicting reactivity involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. masterorganicchemistry.commdpi.com A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is likely to be located on the electron-rich 2,4-dimethylphenyl ring, while the LUMO may be centered on the electron-deficient indan-1,3-dione moiety. This distribution would suggest that the molecule is susceptible to electrophilic attack on the dimethylphenyl ring and nucleophilic attack at the carbonyl carbons of the indandione ring system.

Conceptual DFT Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

DFT calculations on related 2-arylidene-1,3-indandiones have been used to understand their reaction mechanisms, for instance, in cycloaddition reactions. rsc.orgresearchgate.net These studies confirm that the electronic nature of the aryl substituent significantly influences the energies of the frontier orbitals and thus the reactivity of the entire molecule. The presence of two electron-donating methyl groups on the phenyl ring of this compound would be expected to raise the energy of the HOMO, potentially making it more reactive towards electrophiles compared to the unsubstituted 2-phenylindan-1,3-dione.

Natural Bond Orbital (NBO) Analysis:

Mechanistic Studies of 2 2,4 Dimethylphenyl Indan 1,3 Dione at the Molecular and Cellular Level Excluding Clinical Aspects

Enzyme and Receptor Interaction Studies (Biochemical Probe Applications)

Research has identified 2-(2,4-Dimethylphenyl)indan-1,3-dione as a potent hypolipidemic agent that functions through the inhibition of key enzymes involved in lipid biosynthesis. nih.govresearchgate.net In a study conducted on rodents, this compound was shown to effectively reduce serum cholesterol levels by 46% when administered intraperitoneally at 20 mg/kg per day for 16 days. nih.gov The mechanism underlying this effect involves the direct inhibition of several enzymes crucial for the de novo synthesis of lipids. A detailed investigation into the effects of a closely related and similarly active derivative, 2-(4-methoxyphenyl)indan-1,3-dione, demonstrated that these compounds lower lipid levels by inhibiting critical enzymatic activities. nih.gov The enzymes inhibited by this class of compounds include those essential for the synthesis of cholesterol and triglycerides. researchgate.net

While not specific to the 2,4-dimethylphenyl derivative, broader studies on the indan-1,3-dione scaffold have shown their potential as selective enzyme inhibitors. For instance, a library of indan-1,3-dione derivatives was synthesized and evaluated for α- and β-glucosidase inhibition, with some compounds showing potent activity against α-glucosidase. nih.gov This highlights the capacity of the indan-1,3-dione core structure to serve as a template for developing specific enzyme inhibitors.

Table 1: Enzymes Inhibited by 2-Aryl-indan-1,3-dione Derivatives in Lipid Metabolism

| Enzyme | Metabolic Function | Reference |

|---|---|---|

| ATP-dependent citrate lyase | Produces acetyl-CoA for fatty acid synthesis | researchgate.net |

| Acetyl-CoA synthetase | Activates acetate (B1210297) to acetyl-CoA | researchgate.net |

| Cholesterol-7-alpha-hydroxylase | Rate-limiting step in bile acid synthesis from cholesterol | researchgate.net |

| Acyl-CoA cholesterol acyl transferase | Catalyzes the esterification of cholesterol | researchgate.net |

The indan-1,3-dione scaffold has been investigated for its ability to bind to various biological targets beyond metabolic enzymes. Studies have shown that derivatives of 2-arylidene-indan-1,3-dione can bind effectively to albumin, with the bound fraction being as high as 83-97%. nih.gov This strong binding suggests that these compounds could exhibit prolonged action in a biological system as they are slowly released from the albumin complex. nih.gov

Furthermore, the core structure of indan-1,3-dione has been used as a starting point for designing ligands with high affinity for misfolded protein aggregates, which are implicated in neurodegenerative diseases. nih.govnih.gov Although this compound itself was not the primary focus, related 1-indanone and 1,3-indandione (B147059) derivatives have been synthesized and shown to bind to α-synuclein fibrils with high affinity and selectivity over other protein aggregates like amyloid-β and tau fibrils. nih.gov This demonstrates the potential of the indan-1,3-dione framework for molecular recognition of specific protein conformations.

Table 2: Binding Affinities of Representative Indanone/Indandione Derivatives to α-Synuclein Fibrils

| Compound | Target | Binding Constant (Kd) | Selectivity (vs. Aβ and tau) | Reference |

|---|---|---|---|---|

| Compound 8 (1-indanone derivative) | α-synuclein fibrils | 9.0 nM | >10x | nih.gov |

Note: The compounds listed are derivatives designed for binding studies and are not this compound, but illustrate the binding potential of the core scaffold.

Cellular Pathway Modulation in Research Models (Non-Clinical)

The primary mechanism of this compound involves the inhibition of enzymes located in specific subcellular compartments. Key enzymes in lipid synthesis, such as those involved in cholesterol and triglyceride synthesis, are typically located in the cytoplasm and on the membrane of the endoplasmic reticulum. By inhibiting these enzymes, the compound directly impacts the metabolic activities occurring within these cellular regions. For example, the inhibition of acyl-CoA cholesterol acyl transferase would affect cholesterol esterification processes that occur in the endoplasmic reticulum. Similarly, interfering with ATP-dependent citrate lyase and acetyl-CoA synthetase would reduce the cytoplasmic pool of acetyl-CoA available for fatty acid synthesis. While direct morphological or functional studies on organelles following treatment with this specific compound are not detailed in the available literature, the known locations of its enzymatic targets imply a significant modulation of the biochemical environment of the cytoplasm and endoplasmic reticulum.

The most significant cellular effect of this compound is the modulation of the lipid biosynthesis pathway. By inhibiting multiple key enzymes, the compound effectively downregulates the de novo synthesis of both cholesterol and triglycerides. nih.govresearchgate.net This multi-target inhibition leads to a significant reduction in serum lipid levels. The observed 46% reduction in serum cholesterol demonstrates a potent disruption of the normal flux through the cholesterol synthesis pathway. nih.gov The reduction in triglyceride levels is similarly achieved by blocking enzymes like sn-glycerol-3-phosphate acyl transferase, which is essential for assembling these storage lipids. nih.govresearchgate.net This modulation results in a favorable alteration of lipoprotein fraction lipid content and an increase in lipid excretion, as demonstrated with related compounds. nih.gov

Intermolecular Interactions and Molecular Recognition

The biological activity of this compound and its derivatives is rooted in their specific molecular interactions with protein targets. The indan-1,3-dione structure is a privileged scaffold that can engage in various non-covalent interactions. nih.gov The binding of these compounds within the active sites of enzymes is likely governed by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking.

In silico docking studies performed on other indan-1,3-dione derivatives targeting α-glucosidase have supported the importance of these interactions for achieving potent inhibition. nih.gov Similarly, the affinity of related compounds for α-synuclein aggregates is a clear example of molecular recognition, where the ligand's shape, size, and electronic properties allow it to fit into binding pockets on the surface of the fibril, stabilized by non-covalent forces. nih.govnih.gov The mechanism of molecular recognition is a mimic of naturally occurring reactions that utilize interactions such as hydrogen bonding and ligand-metal or π-π interactions to discriminate between specific biological species. researchgate.net The 2,4-dimethylphenyl substituent on the core indan-1,3-dione structure plays a crucial role in defining the compound's specific steric and electronic profile, which in turn dictates its binding affinity and selectivity for its enzymatic and other biological targets.

Protein-Ligand Docking Simulations (Conceptual Research)

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule (protein). While specific docking studies for this compound are not widely published, extensive research on the broader indan-1,3-dione class of compounds demonstrates the utility of this approach in understanding potential biological interactions. The indan-1,3-dione scaffold is recognized as a versatile and privileged structure in medicinal chemistry, frequently serving as a foundation for designing enzyme inhibitors and other biologically active agents. nih.govnih.govencyclopedia.pubresearchgate.netmdpi.comnih.gov

Molecular docking studies on various indan-1,3-dione derivatives have provided insights into their potential mechanisms of action by identifying key interactions within the active sites of target proteins. For instance, derivatives have been computationally modeled against enzymes like Cyclooxygenase-2 (COX-2) to explore anti-inflammatory potential and against tyrosinase to investigate inhibitory activity. iajps.comsums.ac.ir Other studies have used docking to rationalize the binding of indan-1,3-dione derivatives to misfolded α-synuclein protein aggregates, which are implicated in neurodegenerative diseases. nih.gov These simulations typically reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the protein-ligand complex. researchgate.net

The insights from these conceptual studies on related compounds suggest that this compound could be a candidate for similar computational analysis against a range of protein targets. The dimethylphenyl group would be expected to participate significantly in hydrophobic interactions within a protein's binding pocket.

Table 1: Conceptual Protein-Ligand Docking Targets for Indan-1,3-dione Derivatives

| Target Protein/System | Derivative Type Studied | Therapeutic Area (Conceptual) | Key Findings from Docking |

| Cyclooxygenase-2 (COX-2) | Schiff base derivatives of indan-1,3-dione | Anti-inflammatory | Conformations of ligands within the protein environment were analyzed to understand activity. iajps.com |

| Tyrosinase | 2-arylidine-1H-indene-1,3(2H)-dione analogs | Enzyme Inhibition (e.g., for hyperpigmentation) | In silico evaluations revealed binding conformations and interactions within the enzyme's active site. sums.ac.ir |

| α-Synuclein Fibrils | Various 1,3-indandione derivatives | Neurodegenerative Disease | Compounds were evaluated as potential ligands for misfolded protein aggregates. nih.gov |

| Succinate Dehydrogenase (SDH) | Spiro[indene-2,4'-pyrimidine] derivatives | Antifungal | Molecular docking was used to rationalize the activity of potent antifungal compounds against this fungal enzyme. |

Nucleic Acid Interactions (e.g., DNA/RNA binding as molecular probes)

The interaction of small molecules with nucleic acids is a critical area of research, particularly for developing molecular probes and therapeutic agents. While research on this compound itself is limited, studies on related compounds provide a conceptual framework.

Research using fluorescence spectroscopy and computational methods has been conducted on the indan-1,3-dione derivative, 2-carbamido-1,3-indandione (CAID), to understand its binding behavior with nucleic acids. nih.govresearchgate.net The findings from these studies indicated that CAID binds to DNA and RNA sequences but does not intercalate between the base pairs. researchgate.net Intercalation is a mode of binding where a molecule inserts itself into the space between the planar bases of DNA. Instead, the binding of CAID is proposed to occur through other mechanisms, such as groove binding, potentially stabilized by hydrogen bonds. researchgate.net This type of interaction makes such compounds potentially suitable for use as fluorescent molecular probes for biomolecules. nih.gov

The dependence of the fluorescence emission of CAID, when bound to nucleic acids, on factors like temperature and time has been investigated to characterize the stability and nature of the complex. researchgate.net Such studies are fundamental to establishing whether a compound can function effectively as a probe in cellular imaging or biochemical assays. The potential for this compound to act as a nucleic acid probe would depend on its intrinsic photophysical properties and its specific mode of interaction with DNA or RNA.

Table 2: Research Findings on the Interaction of 2-Carbamido-1,3-indandione (CAID) with Nucleic Acids

| Parameter | Finding | Method Used | Reference |

| Binding Mode | Binds to nucleic acids but does not intercalate. | Fluorescence Spectroscopy | researchgate.net |

| Proposed Interaction | Binding may occur via hydrogen bonds in the grooves. | Quantum-Chemical Calculations | researchgate.net |

| Application | Potential use as a fluorescent molecular probe. | Spectroscopic Studies | nih.gov |

Membrane Permeability and Transport Mechanisms (at the cellular level)

The ability of a molecule to cross the cellular membrane is fundamental to its biological activity. This transport is governed by the physicochemical properties of the molecule and the structure of the lipid bilayer membrane. nih.govpressbooks.pub The primary mechanisms for small molecules to cross the plasma membrane are passive diffusion, facilitated diffusion, and active transport. pressbooks.pub

Passive Diffusion: This mechanism does not require cellular energy and involves the movement of substances down their concentration gradient. openstax.org It is the most common route for small, relatively hydrophobic (lipophilic) molecules, which can readily dissolve in and move through the hydrophobic core of the phospholipid bilayer. nih.gov

Facilitated Diffusion and Active Transport: These processes involve membrane proteins (carriers or channels) and are typically required for polar, charged, or larger molecules that cannot easily cross the lipid interior. nih.govpressbooks.pub

Computational tools, often referred to as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, can be used to estimate properties like lipophilicity (LogP), which correlate with a molecule's potential for passive diffusion. japtronline.com A favorable balance of hydrophobicity and polarity is crucial for efficient membrane transport.

Table 3: Predicted Influence of Physicochemical Properties of this compound on Membrane Transport

| Physicochemical Property | Structural Feature | Predicted Influence on Membrane Transport | Primary Transport Mechanism |

| Lipophilicity / Hydrophobicity | 2,4-Dimethylphenyl group and indane ring system | High: Facilitates dissolution into the hydrophobic lipid bilayer core. | Passive Diffusion |

| Size | Molecular Weight (approx. 250 g/mol ) | Small: Favors movement across the membrane without steric hindrance. | Passive Diffusion |

| Polarity | Two carbonyl (C=O) groups in the 1,3-dione moiety | Moderate: Provides some aqueous solubility but is overcome by the large nonpolar regions. | Passive Diffusion |

| Charge | Uncharged at physiological pH | Neutral: Prevents repulsion by the hydrophobic membrane interior. | Passive Diffusion |

Diverse Academic Applications of 2 2,4 Dimethylphenyl Indan 1,3 Dione

Applications in Material Science and Photonics

The inherent electronic and photophysical properties of the indan-1,3-dione structure make it a compelling candidate for applications in material science and photonics. mdpi.comresearchgate.net Derivatives of this scaffold have been explored for their utility in various advanced applications. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Indan-1,3-dione derivatives are known to be used in the development of electroluminescent devices. acs.org The core structure's electron-accepting nature makes it a suitable component in the design of materials for organic electronics. mdpi.comnih.gov However, specific studies detailing the synthesis, characterization, and performance of 2-(2,4-Dimethylphenyl)indan-1,3-dione in OLEDs or other optoelectronic devices are not present in the available scientific literature. Research in this area tends to focus on other substituted indan-1,3-dione compounds.

Fluorescent Probes and Sensors (Non-Biological Sensing)

The fluorescent properties of various indan-1,3-dione derivatives have been a subject of interest for developing sensors. nih.govnih.gov The core structure can be modified to create compounds that exhibit changes in fluorescence in response to specific analytes. nih.gov While the general class of 2-aryl-1,3-indandiones has been explored for these properties, there is a lack of specific research on the application of This compound as a fluorescent probe for non-biological sensing.

Polymer Chemistry and Advanced Materials

Indan-1,3-dione derivatives have been utilized as photoinitiators in polymerization processes and incorporated into advanced materials. mdpi.comresearchgate.netresearchgate.netbohrium.com Their structural features can be leveraged to create polymers with specific optical or electronic properties. researchgate.net Despite the potential, there are no specific studies found that focus on the incorporation of This compound into polymer chains or its use in the development of novel polymeric materials.

Role in Analytical Chemistry

The reactivity of the indan-1,3-dione scaffold has led to its use in various analytical chemistry applications. nih.gov

Chromogenic Reagents and Indicators

Certain derivatives of indan-1,3-dione are known to act as chromogenic reagents, changing color in the presence of specific chemical species. nih.gov This property is valuable for chemical detection and analysis. However, the chromogenic properties of This compound and its potential application as a reagent or indicator have not been specifically documented in the reviewed research.

Separation Science (e.g., Stationary Phases)

While various dione (B5365651) compounds are utilized in separation science, for instance in High-Performance Liquid Chromatography (HPLC), specific applications of This compound as a stationary phase or in other separation techniques are not described in the available literature.

As a Synthetic Intermediate in Organic Chemistry

The indan-1,3-dione scaffold is a privileged structure in organic synthesis due to its reactive methylene (B1212753) group flanked by two carbonyl groups. The presence of the 2,4-dimethylphenyl group in this compound influences its reactivity and provides a handle for introducing further structural diversity. This compound is a key building block for the synthesis of more complex molecules.

Precursor to Complex Heterocyclic Systems (e.g., Fused and Spiro Compounds)

The 2-aryl-1,3-indandione framework, to which this compound belongs, is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often proceed through the initial formation of a more reactive intermediate, such as a 2-arylidene-1,3-indanedione, which can then undergo various cycloaddition and condensation reactions.

Fused Heterocyclic Systems:

While specific examples detailing the use of this compound for the synthesis of fused heterocycles are not extensively documented in readily available literature, the general reactivity of 2-aryl-1,3-indandiones suggests its potential in this area. For instance, derivatives of indan-1,3-dione are known to react with various binucleophiles to yield fused pyrimidine, pyridine, and other heterocyclic systems. scilit.com One common strategy involves the reaction of a 2-substituted indan-1,3-dione with compounds containing adjacent reactive functional groups, leading to a condensation reaction followed by intramolecular cyclization to form a fused ring system.

Spiro Compounds:

Spiro compounds are molecules containing two rings connected by a single common atom. The synthesis of spiro-indanediones is a significant area of research. The general class of 2-arylidene-1,3-indanediones, which can be derived from 2-aryl-1,3-indandiones, are excellent substrates for cycloaddition reactions to form spirocyclic systems. researchgate.net These reactions include [3+2] and [4+2] cycloadditions, which are powerful methods for constructing complex five- and six-membered rings. For example, 2-arylidene-1,3-indanediones can act as dipolarophiles or dienophiles in reactions with various dipoles or dienes, respectively, to yield spiro-indanedione derivatives. researchgate.netnih.gov

A representative reaction involves the 1,3-dipolar cycloaddition of azomethine ylides to a 2-arylidene-1,3-indanedione, which would lead to the formation of spiro[indane-1,3-dione-2,2'-pyrrolidine] derivatives. Although specific data for the 2-(2,4-dimethylphenyl) derivative is scarce, the established reactivity of the parent system provides a strong basis for its potential application in similar transformations.

Table 1: Examples of Heterocyclic Systems Derived from Indan-1,3-dione Precursors

| Precursor Class | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| 2-Arylidene-1,3-indanediones | Azomethine Ylides | Spiro[indane-1,3-dione-2,2'-pyrrolidines] | [3+2] Cycloaddition |

| 2-Arylidene-1,3-indanediones | Vinyl Azides | Spiro[indane-1,3-dione-2,2'-pyrroles] | [3+2] Cycloaddition |

| Indan-1,3-dione | Salicylaldehyde, Malononitrile | Indeno[2',1':5,6]pyrano[3,4-c]chromene | Multi-component Condensation |

| 2-(Dicyanomethylene)indan-1,3-dione | Diazonium Salts | Indeno[2,1-c]pyridazine | Coupling and Cyclization |

This table represents general transformations of the indan-1,3-dione scaffold, indicating the potential synthetic pathways for this compound.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The indan-1,3-dione motif is frequently employed in MCRs.

The Knoevenagel condensation of indan-1,3-dione with an aldehyde, often the first step in an MCR, generates a highly reactive 2-arylidene-1,3-indanedione intermediate. researchgate.netacs.org This intermediate can then participate in subsequent Michael additions and cyclization reactions within the same pot. It is plausible that this compound could be utilized in similar MCRs.

A hypothetical MCR involving this compound could start with its condensation with an aromatic aldehyde and a C-H activated compound like malononitrile, catalyzed by a base. This would lead to a complex heterocyclic product in a one-pot procedure. Reviews on 2-arylidene-1,3-indanediones highlight their extensive use in MCRs to build diverse spirocyclic compounds. researchgate.netresearchgate.net

Table 2: Potential Multi-Component Reactions Involving the Indan-1,3-dione Core

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

| Indan-1,3-dione | Aromatic Aldehyde | Malononitrile | Base (e.g., piperidine) | Dihydropyridine fused with indane |

| Indan-1,3-dione | N-alkylpiperidinone | 2-Arylidene-1,3-indanedione | Morpholine | Indeno[1,2-d]azocine derivatives |

| Indan-1,3-dione | Naphthalen-1-amine | Aldehydes | L-proline / aqueous media | Benzo[h]indeno[1,2-b]quinoline |

This table illustrates the versatility of the indan-1,3-dione core in MCRs, suggesting potential applications for its 2-(2,4-dimethylphenyl) derivative.

Structure Activity and Structure Property Relationships of 2 2,4 Dimethylphenyl Indan 1,3 Dione and Its Analogues Non Clinical Focus

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical behavior of 2-aryl-1,3-indandiones is governed by the interplay of the indan-1,3-dione core and the electronic and steric nature of the 2-aryl substituent. The core itself possesses an active methylene (B1212753) group at the C2 position, flanked by two carbonyls, which imparts significant acidity to the C2-proton and allows the molecule to exist in a keto-enol tautomeric equilibrium acs.orgnih.govcarnegiescience.eduresearchgate.netresearchgate.net. This acidity is the basis for much of its reactivity, including its use in condensation reactions and as a nucleophile nih.govdoaj.orgresearchgate.net.

Electronic Effects: Substituents on the aryl ring modulate the reactivity of the entire molecule by altering its electron density. These effects can be broadly categorized as inductive and resonance effects, often quantified by Hammett parameters researchgate.netnih.gov.

Electron-Donating Groups (EDGs): The 2-(2,4-Dimethylphenyl)indan-1,3-dione molecule features two methyl groups on the phenyl ring. Methyl groups are weak electron-donating groups, acting through induction and hyperconjugation. They increase the electron density on the phenyl ring and, by extension, influence the C2 position of the indandione core. This increased electron density can stabilize cationic intermediates or transition states that may form during certain reactions. For instance, in reactions where the aryl group participates in stabilizing a positive charge, EDGs would enhance the reaction rate compared to an unsubstituted phenyl ring.

Electron-Withdrawing Groups (EWGs): In contrast, analogues bearing EWGs (e.g., nitro, cyano, or halo groups) decrease the electron density of the aryl ring. This makes the C2 proton more acidic and stabilizes anionic intermediates. In reactions such as Michael additions or cycloadditions where the indandione derivative acts as an electrophile, EWGs on the aryl ring can enhance reactivity nih.govresearchgate.net.

Steric Effects: The substitution pattern on the phenyl ring also imparts significant steric effects. In this compound, the methyl group at the ortho-position (C2 of the phenyl ring) creates considerable steric hindrance nih.gov. This has several consequences for reactivity:

Shielding of the Reaction Center: The ortho-methyl group can sterically hinder the approach of reagents to the adjacent C2 position of the indandione ring and the nearby carbonyl groups. This can decrease reaction rates compared to analogues with less bulky or para-only substituents.

Conformational Restriction: As discussed in more detail in Section 7.2, steric clash between the ortho-methyl group and the carbonyls of the indandione ring forces a twisted, non-planar conformation. This fixed geometry can influence the molecule's ability to achieve the optimal transition state geometry for certain reactions, thereby affecting reactivity and selectivity nih.govsemanticscholar.org.

The interplay of these effects is summarized in the table below.

| Substituent Type on Aryl Ring | Electronic Effect | Steric Effect | Impact on C2-H Acidity | General Reactivity Trend |

|---|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density on the ring. | Minimal (para) to significant (ortho). | Decreases acidity. | Favors reactions involving electrophilic attack on the aryl ring. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density on the ring. | Variable depending on group size and position. | Increases acidity. | Enhances nucleophilic attack at C2 and stabilizes anionic intermediates. |

| Ortho-Substituents (e.g., 2-methyl) | Variable (EDG or EWG). | High; hinders approach to the reaction center. | Effect can be complex, influenced by electronics and geometry. | Often decreases reaction rates due to steric hindrance. |

Stereochemical Influence on Molecular Interactions and Properties

The three-dimensional structure of 2-aryl-1,3-indandiones is critical in dictating their physical properties and how they interact with their environment at a molecular level. For this compound, the ortho-methyl group is the dominant factor controlling its stereochemistry.

The steric repulsion between the ortho-methyl group and the carbonyl oxygens of the indan-1,3-dione forces the phenyl ring to rotate out of the plane of the indandione moiety. This results in a significantly twisted conformation. While direct crystallographic data for this specific compound is not widely available, studies on structurally similar ortho-substituted diaryl compounds consistently show large dihedral angles between the aromatic rings semanticscholar.orgnih.gov. For example, in 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate), the planes of the benzoate rings are inclined at a dihedral angle of 54.53° with respect to the central benzene (B151609) ring nih.gov. This enforced non-planar geometry has profound implications:

Molecular Packing: The twisted shape prevents efficient π–π stacking that is often observed in planar aromatic molecules. Instead, crystal packing is likely to be governed by weaker forces such as van der Waals interactions and C—H⋯O or C—H⋯π hydrogen bonds nih.govresearchgate.net. This can influence material properties like melting point and solubility.

Chirality: While the molecule itself is not chiral, the steric barrier to rotation around the C2-C(aryl) bond could be significant. If this barrier were high enough to prevent free rotation at room temperature, the molecule could exhibit atropisomerism, existing as a pair of stable, non-superimposable enantiomers.

Intermolecular Interactions: The specific conformation exposes certain atoms while shielding others, creating a unique landscape for intermolecular interactions. The carbonyl oxygens and the aromatic protons become key sites for hydrogen bonding and other electrostatic interactions, which are crucial for the formation of ordered solid-state structures mdpi.com.

The table below outlines the key stereochemical features and their expected consequences.

| Stereochemical Feature | Origin | Consequence |

|---|---|---|

| Non-Planar Conformation | Steric hindrance from the ortho-methyl group. | Inhibits π–π stacking; influences crystal packing and solubility. |

| Restricted C-C Bond Rotation | Steric clash between the aryl and indandione moieties. | Potential for atropisomerism if the rotational barrier is high. |

| Defined Molecular Shape | The fixed dihedral angle between the two ring systems. | Creates specific sites for directed intermolecular interactions (e.g., hydrogen bonding). |

Correlation of Structural Features with Advanced Spectroscopic Signatures

The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. Spectroscopic techniques such as NMR, IR, UV-Vis, and Mass Spectrometry (MS) are essential for its characterization and for understanding its electronic structure researchgate.netlehigh.edunih.govresearchgate.netsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the indandione and dimethylphenyl rings. The ortho-methyl group's proximity to the indandione core would likely cause its signal to be shifted relative to the para-methyl group. The C2 proton signal would be a singlet, with its chemical shift influenced by the equilibrium between the keto and enol forms acs.orgnih.gov. In polar solvents like DMSO, the equilibrium often favors the enol form, which can be stabilized by strong hydrogen bonds acs.org.

¹³C NMR: The spectrum would feature distinct signals for the two carbonyl carbons (C1 and C3), which may be non-equivalent depending on the rate of proton transfer in the enol form. The chemical shifts of the carbons in the dimethylphenyl ring would be consistent with the presence of two electron-donating methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong absorption bands of the carbonyl groups. In the diketo form, one would expect a symmetric and an asymmetric stretching vibration in the range of 1700-1750 cm⁻¹. If the enol form is present, the spectrum becomes more complex, showing bands for the C=C double bond, a hydrogen-bonded C=O group at a lower frequency, and a broad O-H stretch researchgate.netresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum is characterized by π-π* transitions associated with the aromatic systems. The non-planar structure of this compound disrupts the π-conjugation between the phenyl ring and the indandione moiety. Compared to a planar analogue, this would likely result in a hypsochromic (blue) shift of the main absorption band and a decrease in its molar absorptivity (hypochromic effect). The presence of different tautomers can also lead to multiple absorption bands carnegiescience.eduresearchgate.net.

Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of CO molecules from the indandione core and cleavage at the C2-aryl bond, providing clear structural information researchgate.net.

A summary of the expected spectroscopic data is provided below.

| Technique | Structural Feature | Expected Spectroscopic Signature |

|---|---|---|

| ¹H NMR | Aromatic Protons, Methyl Groups, C2-H | Distinct aromatic signals; two methyl singlets; C2-H singlet, shift dependent on tautomeric form. |

| ¹³C NMR | Carbonyls, Aromatic Carbons | Two C=O signals (~190-200 ppm); distinct signals for substituted and unsubstituted aromatic carbons. |

| IR | C=O and C=C Bonds, O-H Bond | Strong C=O stretches (~1700-1750 cm⁻¹); potential C=C and broad O-H bands from enol tautomer. |

| UV-Vis | Conjugated π-System | π-π* transitions; hypsochromic shift expected due to non-planar geometry. |

| MS | Molecular Ion and Fragments | Clear molecular ion peak; fragmentation via loss of CO and cleavage of the C2-aryl bond. |

Influence of Substituents on Material Properties and Functional Performance

Indan-1,3-dione derivatives are recognized as valuable components in materials science, primarily due to their strong electron-accepting nature nih.govnih.gov. The functional performance of materials based on these molecules can be fine-tuned by altering the substituents on the 2-aryl ring.

Optical and Electronic Properties: 2-Aryl-1,3-indandiones, particularly those forming donor-π-acceptor (D-π-A) systems, are investigated for their nonlinear optical (NLO) properties researchgate.netsemanticscholar.org. The indandione moiety serves as the electron acceptor.

In this compound, the dimethylphenyl group is a weak donor. To create a potent NLO material, stronger donor groups (like dimethylamino) are typically used, often at the para position to maximize charge transfer through the π-system researchgate.net.

The twisted geometry of the 2-(2,4-dimethylphenyl) derivative would likely reduce the efficiency of intramolecular charge transfer (ICT) compared to a planar analogue, which could diminish its NLO response semanticscholar.org. However, this non-planar structure might be beneficial in other areas, such as preventing aggregation-caused quenching in fluorescent materials.

Material Stability: The rigid, bulky structure of this compound is expected to impart good thermal stability and a high melting point. Such molecules can sometimes form stable molecular glasses, which is a desirable property for the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs).

Functional Performance Modulation: The electronic properties, such as the HOMO and LUMO energy levels, are directly influenced by the aryl substituents.

Electron-donating groups like the methyl groups in the title compound will raise the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the ionization potential and narrowing the HOMO-LUMO gap.

Electron-withdrawing groups in analogues would lower both the HOMO and LUMO energy levels, increasing the electron affinity of the molecule. This tunability is crucial for matching the energy levels of other materials in multilayer electronic devices to ensure efficient charge injection and transport.

The table below summarizes how different types of substituents on the 2-aryl ring can be used to tailor material properties.

| Property | Influence of Electron-Donating Groups (e.g., -CH₃) | Influence of Electron-Withdrawing Groups (e.g., -NO₂) | Influence of Ortho-Substituents |

|---|---|---|---|

| HOMO-LUMO Gap | Decreases | Generally decreases (lowers both levels) | Can increase due to reduced conjugation |

| Nonlinear Optical (NLO) Response | Weak donor effect; can be part of a D-A system. | Can enhance acceptor strength. | Generally decreases response due to twisting and loss of conjugation. |

| Thermal Stability | Generally high due to rigid structure. | Generally high due to rigid structure. | Can increase stability by hindering intermolecular motion. |

| Fluorescence | Can be fluorescent; properties are highly solvent and aggregation dependent. nih.govmdpi.com | Often quenches fluorescence. | May prevent aggregation-caused quenching, enhancing solid-state emission. |

Future Directions and Emerging Research Avenues for 2 2,4 Dimethylphenyl Indan 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-aryl-1,3-indandiones has traditionally relied on methods like the Knoevenagel condensation. encyclopedia.pub However, future research is pivoting towards greener and more efficient synthetic protocols. For 2-(2,4-dimethylphenyl)indan-1,3-dione, the development of novel and sustainable methodologies is a key research frontier. These emerging strategies aim to reduce waste, eliminate harsh solvents, and improve yields.

Recent advancements in the synthesis of related compounds highlight several promising avenues. The use of task-specific ionic liquids as both catalyst and reaction medium has been shown to facilitate the condensation of indan-1,3-dione with various aldehydes at room temperature under solvent-free conditions, offering a green, low-cost, and high-yield approach. acs.orgresearchgate.net Another sustainable method involves high-energy ball milling (HEBM), a mechanochemical approach that can drive reactions in the absence of solvents. mdpi.com Furthermore, electrochemical methods, such as the oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones, present an alternative route for creating complex derivatives. nih.gov Palladium-catalyzed direct α-arylation represents a more direct and efficient route to 2-substituted aryl indene-1,3-diones, accommodating a wide range of aryl halides with excellent yields. organic-chemistry.org These modern techniques could be adapted for the large-scale, environmentally benign production of this compound.

Table 1: Emerging Sustainable Synthetic Methods for 2-Aryl-1,3-indandiones

| Methodology | Typical Conditions | Key Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Ionic Liquid Catalysis | Room temperature, solvent-free, 2-hydroxyethylammonium formate (B1220265) (catalyst). acs.org | Green, rapid, high yields, low cost, catalyst is reusable. acs.orgresearchgate.net | High potential via condensation of 1,3-indandione (B147059) and 2,4-dimethylbenzaldehyde. |

| High-Energy Ball Milling (HEBM) | Solvent-free, solid-state, often with a reusable catalyst (e.g., sulphamic acid). mdpi.com | Environmentally friendly (solvent-free), efficient for multicomponent reactions. | Suitable for solid-state Knoevenagel condensation, reducing solvent waste. |

| Electrochemical Synthesis | Cyclic voltammetry, undivided cell, in the presence of a nucleophile. nih.gov | Avoids harsh chemical oxidants, allows for novel transformations. | Could be explored for creating derivatives by coupling to electrochemically generated species. |

| Direct α-Arylation | Palladium catalyst (e.g., Pd(OAc)₂), ligand, base, organic solvent. organic-chemistry.org | High efficiency, broad substrate scope, direct C-H functionalization. | Applicable for coupling 1,3-indandione directly with a 2,4-dimethylphenyl halide or triflate. |

Exploration of Untapped Mechanistic Pathways for Chemical Transformations

The 1,3-indandione core is a reactive scaffold with multiple electrophilic and nucleophilic sites, making it a key substrate for complex reactions like domino and multicomponent reactions. researchgate.net For this compound, there is significant opportunity to explore untapped mechanistic pathways that could lead to novel chemical transformations and the synthesis of complex molecular architectures.

One area of interest is the study of photochemical transformations. Related heterocyclic systems have been shown to undergo reactions involving electron transfer, hydrogen transfer, and radical combination upon photo-excitation, leading to new functionalized structures. rsc.org Investigating the photochemical behavior of this compound could unveil new light-induced reactions and intermediates. Another avenue involves its use as a building block in cascade reactions to construct intricate spiro-heterocycles. bohrium.comresearchgate.net The electron-withdrawing nature of the dione (B5365651) moiety makes the exocyclic double bond in its arylidene precursors a reactive Michael acceptor, suitable for cycloaddition reactions. acs.org Understanding the subtle electronic and steric influences of the 2,4-dimethylphenyl group on these reaction pathways is crucial. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to clarify reaction mechanisms, predict product selectivity, and guide the rational design of new synthetic routes involving this compound. researchgate.net

Advancements in Material Science Applications

Indane-1,3-dione derivatives are recognized for their utility in materials science, functioning as electron acceptors in molecules designed for organic electronics, photopolymerization, and non-linear optical (NLO) applications. nih.govnih.govencyclopedia.pub The specific substitution pattern of this compound offers a platform for fine-tuning these properties, opening doors for advanced material applications.

The electron-accepting character of the indandione core is fundamental to its use in optoelectronic devices. nih.gov By pairing it with suitable electron-donating moieties, it is possible to create donor-acceptor chromophores with potential applications as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs) or as dyes for solar cells. acs.org The 2,4-dimethylphenyl group can modulate the final molecule's solubility, morphology in thin films, and electronic energy levels (HOMO/LUMO), thereby influencing device performance and color output. Furthermore, many 2-arylidene-1,3-indandione derivatives exhibit significant NLO properties, which are critical for applications in optical communications and data storage. acs.org Research into how the electronic and steric profile of the 2,4-dimethylphenyl substituent impacts the second-order hyperpolarizability (β) of the molecule could lead to the design of highly efficient NLO materials.

Table 2: Potential Material Science Applications of this compound

| Application Area | Underlying Chemical Principle | Potential Role of the 2-(2,4-Dimethylphenyl) Group |

|---|---|---|

| Organic Electronics (e.g., OLEDs) | Strong electron-acceptor character of the indandione core. nih.gov | Tuning of LUMO energy level for color control; enhances solubility and film-forming properties. |

| Non-Linear Optical (NLO) Materials | Formation of intramolecular charge-transfer systems in donor-acceptor molecules. acs.org | Modifies the molecular hyperpolarizability (β) and thermal stability of the NLO chromophore. |

| Photoinitiators of Polymerization | Can act as a photosensitizer or participate in photoredox cycles. nih.govnih.gov | Influences the absorption spectrum (wavelength sensitivity) and initiation efficiency. |